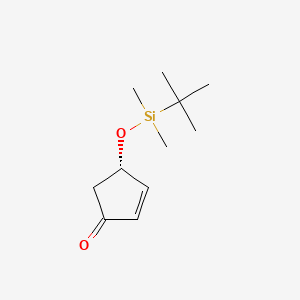

(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone

Beschreibung

(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone is a chiral cyclopentenone derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 4-position. This compound is widely utilized in organic synthesis as a key intermediate for stereoselective transformations, particularly in conjugate addition reactions and natural product synthesis. The TBS group serves as a robust protecting group for hydroxyl functionalities, enhancing stability during reactions while allowing selective deprotection under mild conditions (e.g., fluoride ions) . Its stereochemical configuration at the 4-position (S-enantiomer) is critical for dictating the stereochemical outcomes of subsequent reactions, making it indispensable in asymmetric synthesis .

Eigenschaften

IUPAC Name |

(4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,10H,8H2,1-5H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPZSGCXUJECAI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61305-36-0 | |

| Record name | CTC-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061305360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-4-tert-butyldimethylsilyloxy-2-cyclopenten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CTC-8 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A86UT4B4YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Protection of 4-Hydroxy-2-cyclopentenone with tert-Butyldimethylsilyl Chloride

A common initial step involves the protection of the hydroxy group at the 4-position of 2-cyclopentenone using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole as a base. This reaction is typically performed in dichloromethane (CH2Cl2) at room temperature.

- To a stirred solution of racemic 4-hydroxy-2-cyclopentenone (rac-5) in CH2Cl2, TBDMSCl and imidazole are added.

- The mixture is stirred at room temperature for approximately 2 hours.

- The reaction is quenched with saturated aqueous sodium bicarbonate.

- The organic layer is separated, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- Purification by flash column chromatography (silica gel, hexanes:EtOAc = 20:1) yields the racemic 4-(tert-butyldimethylsilyloxy)cyclopent-2-en-1-one (rac-4) in high yield (around 95%).

This method provides a straightforward and efficient route to the silyl-protected cyclopentenone intermediate.

Enantioselective Preparation of (S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone

The enantioselective synthesis of the (S)-enantiomer involves oxidation of the corresponding (S)-4-hydroxycyclopentenone derivative. A notable method uses manganese dioxide (MnO2) as an oxidizing agent.

- A solution of the (S)-4-hydroxycyclopentenone precursor (compound 6) in CH2Cl2 is treated with MnO2 at room temperature.

- The mixture is stirred for 24 hours.

- After filtration through Celite and concentration, purification by flash column chromatography (silica gel, hexanes:EtOAc = 20:1) affords (S)-4-(tert-butyldimethylsilyloxy)cyclopent-2-en-1-one ((S)-4) as a colorless solid.

- The yield is typically around 90% (e.g., 92% reported).

- The specific rotation of (S)-4 is reported as [α]^25_D = -54.0° (c = 1.0, CHCl3), confirming enantiomeric purity.

The (R)-enantiomer can be synthesized analogously from the corresponding enantiomeric precursor with similar yields and specific rotation of opposite sign.

Alternative Enantioselective Routes and Functional Group Transformations

Additional synthetic routes involve the use of Luche reduction and Mitsunobu reactions to access stereochemically defined intermediates leading to this compound.

Luche Reduction: The ketone group in (S)-4-(tert-butyldimethylsilyloxy)cyclopent-2-en-1-one (compound 3) can be selectively reduced to the corresponding allylic alcohols (compounds 4a and 4b) using sodium borohydride in methanol at low temperature (-20 °C). This step produces a mixture of diastereomers (~85:15 ratio) that are inseparable chromatographically.

Mitsunobu Reaction: The mixture of diastereomeric alcohols can be converted to carbamate derivatives via Mitsunobu reaction with di-tert-butyl iminodicarbonate. This reaction introduces nitrogen functionality and sets stereochemistry for further transformations.

Selective Deprotection and Oxidation: Removal of the TBDMS protecting group under fluoride conditions allows separation of the more polar alcohol isomer. Subsequent oxidation with Dess–Martin periodinane regenerates the cyclopentenone functionality, yielding optically active this compound derivatives.

These multi-step sequences, although more complex, allow fine stereocontrol and functionalization for synthetic applications.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Enantiomeric Purity | Notes |

|---|---|---|---|---|---|

| Direct TBDMS Protection | 4-Hydroxy-2-cyclopentenone (rac) | TBDMSCl, imidazole, CH2Cl2, rt, 2 h | 95 | Racemic | Simple, high yield |

| MnO2 Oxidation of (S)-Alcohol | (S)-4-Hydroxycyclopentenone | MnO2, CH2Cl2, rt, 24 h | 90-92 | High (specific rotation confirmed) | Enantioselective oxidation |

| Luche Reduction + Mitsunobu | (S)-4-(TBDMSO)cyclopentenone (3) | NaBH4/MeOH (-20 °C), Mitsunobu reagents | Moderate | High (after separation) | Allows further functionalization |

| Selective Deprotection + DMP Oxidation | Carbamate intermediates | Fluoride ion, Dess–Martin periodinane | Moderate | High | Enables stereoselective transformations |

Research Findings and Analytical Data

The TBDMS protection step is highly efficient and reproducible, with yields consistently above 90% and straightforward purification.

The MnO2 oxidation method provides a mild and selective route to the enantiomerically pure cyclopentenone, avoiding racemization and maintaining optical purity.

Luche reduction produces diastereomeric mixtures that require careful chromatographic separation after further functional group manipulations, indicating the importance of stereochemical control in downstream steps.

Specific rotations and NMR data confirm the stereochemical integrity of the prepared compounds, with reported [α]^25_D values matching literature standards for this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyclopentenone ring into a more saturated structure.

Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBS group, allowing for further functionalization.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone serves as an important intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its unique structure allows for various transformations:

- Stereoselective Synthesis : The compound can be utilized in stereoselective reactions due to its chiral nature, enabling the synthesis of enantiomerically pure compounds.

- Functional Group Transformations : The tert-butyldimethylsilyloxy group can be selectively removed or modified, allowing for further functionalization of the cyclopentenone structure.

Biological Studies

The compound is used in biological research to probe enzyme mechanisms and metabolic pathways:

- Enzyme Mechanism Studies : It can act as a substrate or inhibitor in enzyme-catalyzed reactions, providing insights into catalytic processes.

- Biological Pathway Probes : Its ability to interact with biological systems makes it suitable for studying specific metabolic pathways.

Material Science

In material science, this compound is explored for its potential in developing advanced materials:

- Polymers and Coatings : Its reactive nature allows it to be incorporated into polymer matrices or coatings, enhancing material properties.

Synthetic Methods

The synthesis of this compound typically involves:

- Protection of Hydroxyl Groups : Utilizing tert-butyldimethylsilyl (TBS) protection.

- Cyclization Reactions : Employing methods such as the vinylogous Mannich reaction to form the cyclopentenone ring.

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Protection | TBS-Cl |

| 2 | Cyclization | Imine |

Industrial Production

While specific industrial methods are not extensively documented, scaling laboratory syntheses involves optimizing reaction conditions such as temperature, solvent choice, and catalyst concentrations to maximize yield and purity.

Stereoselective Conjugate Addition

A notable study demonstrated the stereoselective conjugate addition of alkyl groups to derivatives of this compound, showcasing its utility in synthesizing complex structures with defined stereochemistry . This method highlights the compound's role in asymmetric synthesis.

Mechanistic Insights

Research has utilized this compound to elucidate enzyme mechanisms by examining how it interacts with specific enzymes, providing valuable data on catalytic efficiency and substrate specificity.

Wirkmechanismus

The mechanism of action of (S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone involves its reactivity as a chiral building block. The tert-butyldimethylsilyloxy group provides steric hindrance, which can influence the selectivity and outcome of chemical reactions. The cyclopentenone ring can participate in various reactions, such as nucleophilic addition and cycloaddition, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Table 1: Stereoselectivity in Conjugate Additions

| Compound | Reagent | Major Product Configuration | Reference |

|---|---|---|---|

| (S)-4-TBS-2-cyclopentenone | R₂CuLi | (2S,3R,4S) | |

| 2-Methoxycarbonyl congener | R₂CuLi | (2S,3S,4S) | |

| (S)-4-TBS-2-cyclopentenone | R₃Al (toluene) | 3,4-cis |

Influence of Silyl Protecting Groups

The choice of silyl protecting groups significantly impacts reactivity and synthetic utility:

- tert-Butyldimethylsilyl (TBS) vs. tert-Butyldiphenylsilyl (TBDPS) :

- Steric Effects : TBDPS (used in compounds like (S)-β-TBDPS-γ-butyrolactone) offers greater steric hindrance than TBS, slowing reaction rates but improving regioselectivity in crowded environments .

- Deprotection : TBS is cleaved more readily with fluoride sources (e.g., TBAF), whereas TBDPS requires harsher conditions, limiting its use in multi-step syntheses .

Table 2: Comparison of Silyl Protecting Groups

| Group | Steric Bulk | Deprotection Ease | Common Applications | Reference |

|---|---|---|---|---|

| TBS | Moderate | High | Labile intermediates | |

| TBDPS | High | Low | Long-term hydroxyl protection |

Structural and Functional Variants

Acyclic vs. Cyclic Enones

- Cyclic Enones: (S)-4-TBS-2-cyclopentenone’s ring strain enhances reactivity in conjugate additions compared to acyclic analogs like (S)-4-TBS-5-phenyl-1-penten-3-one. The cyclic structure enforces planar transition states, favoring stereochemical control .

- Acyclic Enones: Exhibit lower stereoselectivity due to conformational flexibility but are preferred in syntheses requiring open-chain products .

Amino-Substituted Derivatives

The diethylaminomethyl-substituted analog (CAS 117254-07-6) demonstrates altered reactivity:

- Solubility: The basic amino group improves solubility in polar solvents, unlike the parent compound .

- Coordination Effects: The amino group can coordinate to metal catalysts, modifying reaction pathways in organometallic reactions .

Biologische Aktivität

(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone, a cyclopentenone derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

The compound can be synthesized through various organic reactions, notably including aldol condensation and nucleophilic additions. The synthesis typically involves starting materials that are readily available, allowing for efficient production in laboratory settings. For example, one study reported the total synthesis of clavulolactones from this compound, which demonstrated yields of 21% over nine steps .

Antiproliferative and Cytotoxic Effects

Research indicates that this compound exhibits significant antiproliferative and cytotoxic activities across various cancer cell lines. The compound's mechanism is believed to involve the cyclopentenone core, which is susceptible to nucleophilic attack by sulfur-containing amino acids but not by weaker nucleophiles such as DNA . This specificity may contribute to its selective toxicity towards cancer cells while sparing normal cells.

Antiviral Properties

In addition to its anticancer effects, this compound has shown antiviral activity . Studies suggest that cyclopentenone derivatives can inhibit viral replication, although the exact mechanisms remain under investigation. The ability to target viral processes makes these compounds promising candidates for antiviral drug development .

Study 1: Clavulolactones Synthesis and Testing

A notable case study involved the synthesis of clavulolactones II and III from this compound. Following synthesis, biological testing revealed that these compounds possess significant antiproliferative activity against several cancer cell lines, suggesting potential as lead compounds for further drug development .

Study 2: Enantiomeric Variants

Another study explored the enantiomeric forms of cyclopentenone derivatives and their biological activities. It was found that certain enantiomers exhibited enhanced cytotoxic effects compared to their racemic counterparts, highlighting the importance of stereochemistry in the biological activity of these compounds .

Research Findings Summary

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing (S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone, and how is stereochemical integrity maintained?

- Methodology : The synthesis typically involves silylation of a hydroxylated cyclopentenone precursor using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole. Chiral resolution methods, such as enzymatic kinetic resolution or asymmetric catalysis, are employed to ensure (S)-configuration at the 4-position. For example, analogous silylation protocols using TBSCl in CH₂Cl₂ under inert atmospheres are detailed in , while stereochemical control via substrate-directed reactions is highlighted in .

Q. What analytical techniques are most reliable for confirming the enantiomeric purity of this compound?

- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is the gold standard. Complementary methods include ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) and optical rotation comparisons to literature values. These techniques align with protocols used for structurally similar silyl-protected intermediates, as described in and .

Advanced Research Questions

Q. How does the TBS group at the 4-position influence the reactivity of 2-cyclopentenone in Diels-Alder reactions?

- Methodology : The bulky TBS group introduces steric hindrance, slowing reaction kinetics but improving regioselectivity by directing dienophiles to the less hindered carbonyl position. Strategies to mitigate steric effects include using Lewis acids (e.g., TiCl₄) to activate the carbonyl group, as demonstrated in titanium(IV)-mediated enolate chemistry . Computational modeling (DFT) can predict transition-state geometries to optimize reaction conditions .

Q. In titanium(IV)-mediated aldol reactions, how does the TBS-protected hydroxyl group influence enolate regioselectivity?

- Methodology : The TBS group stabilizes the enolate through σ-π conjugation, favoring formation of the (Z)-enolate. This contrasts with unprotected substrates, where hydrogen bonding can lead to (E)-enolate dominance. Experimental validation involves comparing ¹³C NMR shifts of enolates and monitoring reaction outcomes, as detailed in analogous systems .

Q. What role does this compound play in prostaglandin synthesis, and how does its stereochemistry affect biological activity?

- Methodology : The compound serves as a key intermediate for introducing the hydroxyl group in prostaglandin A-ring precursors. The (S)-configuration ensures proper alignment during cyclization steps, critical for bioactivity. For example, fluorodesilylation of analogous intermediates (e.g., in vitamin D₃ synthesis ) retains stereochemistry, enabling precise control over downstream pharmacological properties .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of the TBS group under basic conditions. What experimental variables explain these discrepancies?

- Analysis : Stability variations arise from solvent polarity, base strength, and reaction duration. For instance, in polar aprotic solvents (e.g., DMF), the TBS group is more susceptible to cleavage by strong bases (e.g., K₂CO₃) due to increased nucleophilicity. In contrast, nonpolar solvents (e.g., toluene) and milder bases (e.g., imidazole) preserve the protecting group, as shown in fluorodesilylation studies . Always validate conditions via TLC or in situ IR monitoring.

Application in Catalysis

Q. How is this compound utilized in asymmetric catalysis for C–C bond formation?

- Methodology : As a chiral building block, it participates in organocatalytic Michael additions. The TBS group enhances solubility in nonpolar solvents, enabling reactions with nitroolefins catalyzed by proline derivatives. Enantioselectivities >90% ee are achievable by optimizing catalyst loading and solvent systems, as inferred from Friedländer condensation studies .

Structural Comparisons

Q. How do structural analogs lacking the TBS group (e.g., 4-hydroxy-2-cyclopentenone) differ in reactivity?

- Analysis : Unprotected analogs exhibit faster reaction kinetics in nucleophilic additions but lower stereocontrol due to hydrogen bonding. Comparative studies using kinetic assays (e.g., UV-Vis monitoring of enolate formation) highlight these differences, as seen in cyclohexanone derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.